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Compound of Interest

Compound Name:
N,N-Diphenyl-4-

methoxybenzamide

Cat. No.: B099281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetically important compound, N,N-Diphenyl-4-methoxybenzamide. This document

compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed experimental protocols to aid in the characterization and quality

control of this molecule.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for N,N-Diphenyl-4-
methoxybenzamide (CAS No: 16034-40-5).

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
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¹H NMR ¹³C NMR

Chemical Shift (δ)

ppm
Assignment

Chemical Shift (δ)

ppm
Assignment

7.38 (d, 2H) Ar-H 169.17 C=O

7.22 (m, 10H) Ar-H 155.28 C-O

7.20 (m, 10H) Ar-H 143.12 Ar-C

7.19 (m, 10H) Ar-H 129.24 Ar-C

6.62 (d, 2H) Ar-H 128.63 Ar-C

3.84 (s, 3H) O-CH₃ 127.52 Ar-C

126.36 Ar-C

120.36 Ar-C

110.67 Ar-C

Note: The provided ¹H NMR data consists of two doublet peaks at δ 7.38 ppm and δ 6.62 ppm,

and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm corresponding to the aromatic protons.

The ¹³C NMR spectrum shows a peak at 169.17 ppm attributed to the carbonyl carbon of the

benzamide and a series of peaks for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2: FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

1656 C=O (Amide I) stretching

Note: The prominent peak at 1656 cm⁻¹ is characteristic of the amide carbonyl stretch[1].

Mass Spectrometry (MS)
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At present, detailed mass spectrometry data for N,N-Diphenyl-4-methoxybenzamide is not

readily available in the public domain.

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Synthesis of N,N-Diphenyl-4-methoxybenzamide
The synthesis of N,N-Diphenyl-4-methoxybenzamide can be achieved via the benzoylation of

N,N-diphenylamine with 4-methoxybenzoyl chloride[1].

Materials:

N,N-Diphenylamine

4-Methoxybenzoyl chloride

Potassium carbonate (K₂CO₃)

Methanol

Tetrabutylammonium bromide (TBAB)

Acetonitrile

Procedure:

A mixture of diphenylamine (3 mmol), K₂CO₃ (3 mmol in methanol), and a catalytic amount of

TBAB (1 mmol) is prepared in acetonitrile (20 mL).

To this mixture, 4-methoxybenzoyl chloride (3 mmol) is added.

The reaction mixture is stirred at room temperature for 12 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice water (20 g) to precipitate the crude

product.

The solid precipitate is filtered, washed with deionized water, and air-dried.

The crude product is purified by recrystallization from hot methanol (30 mL, 35-40 °C) to

yield N,N-Diphenyl-4-methoxybenzamide.

NMR Spectroscopy
Instrumentation:

A standard NMR spectrometer (e.g., Bruker Avance) is used, operating at a frequency of 400

MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Approximately 10-20 mg of the purified N,N-Diphenyl-4-methoxybenzamide is dissolved in a

suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

in a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range for aromatic and methoxy protons,

and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum

with singlets for each unique carbon atom. A wider spectral width is necessary to cover the

range of both aromatic and carbonyl carbons. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are generally required.

FTIR Spectroscopy
Instrumentation:

A Fourier-transform infrared spectrometer is used for analysis.
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Sample Preparation:

The solid sample of N,N-Diphenyl-4-methoxybenzamide is prepared for analysis using the

KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide

(KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is

recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure

KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from

atmospheric water and carbon dioxide.

Mass Spectrometry
Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as electrospray

ionization (ESI) or electron ionization (EI), is used.

Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL. The solution may be further diluted depending on the

sensitivity of the instrument.

Data Acquisition:

The sample solution is introduced into the mass spectrometer.

For ESI-MS: The sample is infused directly or via liquid chromatography into the ESI source.

The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

For EI-MS: The sample is introduced into the ion source, where it is vaporized and

bombarded with a beam of electrons, causing ionization and fragmentation. The resulting

mass spectrum will show the molecular ion peak (if stable enough) and various fragment

ions.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of N,N-
Diphenyl-4-methoxybenzamide.

Spectroscopic Analysis Workflow for N,N-Diphenyl-4-methoxybenzamide
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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